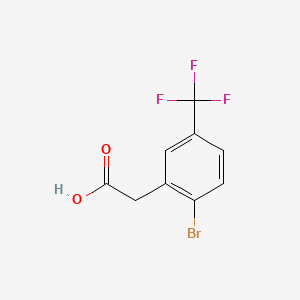

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Beschreibung

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid (CAS: 1214327-53-3) is a halogenated arylacetic acid derivative with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol. This compound features a bromine substituent at the ortho position and a trifluoromethyl group at the para position on the phenyl ring, attached to an acetic acid moiety. It is stored under dry conditions at room temperature and is associated with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the bromine atom contributes to its electronic and steric properties.

Eigenschaften

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPVRSDSANUSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857439 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-53-3 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Pathway Overview

This method adapts the three-step strategy from CN102951996A, originally developed for 2-bromo-5-fluorobenzotrifluoride, to target 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid:

-

Nitration : Introduces a nitro group ortho to the trifluoromethyl substituent.

-

Reduction : Converts the nitro group to an amine using catalytic hydrogenation.

-

Diazotization-Bromination : Transforms the amine into a diazonium intermediate followed by bromination.

Detailed Reaction Conditions

Step 1: Nitration

-

Substrate : 5-(trifluoromethyl)phenylacetic acid (1.15 kg)

-

Reagents : Nitric acid (0.53 kg), concentrated sulfuric acid (2.78 kg)

-

Conditions :

Step 2: Catalytic Hydrogenation

-

Catalyst : Raney nickel (0.16 kg)

-

Solvent : Ethanol/water (7:3 v/v)

-

Conditions :

Step 3: Diazotization-Bromination

Optimization Strategies

-

Catalyst Recycling : Raney nickel is reused for 5 cycles with <2% activity loss.

-

Temperature Control : Maintaining <10°C during nitration suppresses byproduct formation.

Direct Bromination Using Phenyltrimethylammonium Tribromide

Single-Step Bromination Protocol

Adapted from JStage’s thiazole synthesis, this method brominates the parent phenylacetic acid derivative directly:

Reaction Setup

-

Substrate : 5-(trifluoromethyl)phenylacetic acid (78 g)

-

Brominating Agent : Phenyltrimethylammonium tribromide (143 g)

-

Solvent : Tetrahydrofuran (625 mL)

-

Conditions :

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The tribromide agent generates Br⁺, directed ortho to the electron-withdrawing acetic acid group.

-

Steric Effects : Trifluoromethyl’s bulkiness favors bromination at the less hindered 2-position.

Comparative Analysis of Methods

Key Trade-offs :

-

The diazotization method offers superior yield and purity but requires multistep synthesis and catalyst management.

-

Direct bromination simplifies the process but sacrifices yield, likely due to competing side reactions at the activated aromatic ring.

Industrial and Research Implications

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Carboxylic acids or ketones.

Reduction Reactions: Phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

Biological Studies: The compound is employed in studies investigating the biological activity of brominated and trifluoromethylated aromatic compounds.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved vary depending on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid differ in substituent type, position, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

Substituent Effects :

- Trifluoromethyl (CF₃) vs. Methyl (CH₃) : The CF₃ group in the parent compound increases electron-withdrawing effects and lipophilicity compared to CH₃, improving membrane permeability in drug candidates .

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance steric hindrance and halogen bonding capabilities, whereas fluorine’s electronegativity modulates electronic properties without significant steric effects .

Positional Isomerism :

- Moving substituents from the para to ortho position (e.g., 2-Bromo-4-methylphenyl vs. 2-Bromo-5-methylphenyl) alters molecular symmetry and dipole moments, affecting crystallization behavior and solubility .

Functional Group Additions :

- The α-hydroxy group in 2-(2-Bromo-5-methylphenyl)-2-hydroxyacetic acid introduces hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

Hazard Profile :

- Brominated analogs generally exhibit higher toxicity (e.g., H302, H315) compared to fluorinated derivatives, which are often safer for laboratory handling .

Research Implications

- Pharmaceutical Relevance : The parent compound’s trifluoromethyl and bromine substituents make it a candidate for protease inhibitor design, as seen in structurally related drugs like Letermovir (a cytomegalovirus protease inhibitor with trifluoromethylphenyl motifs) .

- Synthetic Challenges : Brominated arylacetic acids often require controlled reaction conditions to avoid debromination, whereas fluorinated analogs are more stable but harder to functionalize .

Biologische Aktivität

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid, a compound with the molecular formula CHBrFO, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which influences its lipophilicity and reactivity. These substituents enhance the compound's binding affinity for biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and trifluoromethyl groups can modulate the compound's pharmacokinetic properties, enhancing its efficacy in various biological systems.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions where these enzymes are dysregulated.

- Receptor Modulation : Its ability to bind selectively to receptors can influence signaling pathways critical for cellular functions, including those related to cancer proliferation and inflammation.

Biological Activity Overview

Research has explored the biological activity of this compound in several contexts:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against MCF-7 breast cancer cells, with IC values indicating significant growth inhibition (Table 1).

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, particularly against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Studies report effective biofilm eradication at low concentrations (Table 2).

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties suggest that this compound may reduce pro-inflammatory cytokine production, highlighting its potential use in treating inflammatory disorders.

Case Studies and Experimental Data

-

Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC value of 15 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Cell Line IC (µM) MCF-7 15 A549 20 HeLa 25 -

Antimicrobial Activity : The compound's effectiveness against biofilms was evaluated using minimum biofilm eradication concentration (MBEC). Results showed significant activity at concentrations as low as 1 µg/mL against S. aureus.

Bacterial Strain MBEC (µg/mL) S. aureus 1 E. faecalis 4 - Inflammatory Response : In vitro assays revealed that treatment with the compound led to a reduction in TNF-alpha levels by approximately 30%, suggesting anti-inflammatory potential.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid?

The synthesis typically involves halogenation and functional group manipulation. A key precursor is phenylacetic acid substituted with trifluoromethyl and bromine groups. Methods include:

- Halogenation : Bromination of a trifluoromethyl-substituted phenylacetic acid derivative using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) and solvents like dichloromethane or acetic acid .

- Esterification : Conversion to methyl esters (e.g., Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate) using methanol and acid catalysis, followed by hydrolysis to regenerate the carboxylic acid .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce additional substituents, leveraging the bromine as a leaving group .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : H and C NMR confirm substitution patterns (e.g., bromine at position 2, trifluoromethyl at position 5). The trifluoromethyl group appears as a singlet (~δ -60 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 283 [M+H] for C₉H₅BrF₃O₂).

- X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like twinning or disorder. For example, SHELXL optimizes hydrogen bonding networks involving the acetic acid moiety .

Q. What are the key challenges in purifying this compound?

- Solubility : Low solubility in polar solvents (e.g., water) necessitates purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Byproducts : Bromination may yield di-substituted isomers; reverse-phase HPLC (C18 column, acetonitrile/water) isolates the target compound .

Advanced Research Questions

Q. How can researchers optimize the bromination step to improve yield?

Q. What strategies resolve contradictory crystallographic data for this compound?

Q. How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Bromine : Acts as a leaving group in Suzuki reactions with boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)aniline derivatives) .

- Trifluoromethyl : Electron-withdrawing effects stabilize transition states in nucleophilic substitutions, enhancing reaction rates .

- Case Study : Pd-catalyzed coupling with 5-Bromo-2-thiophenecarboxylic acid derivatives achieves >80% yield under mild conditions (60°C, K₂CO₃ base) .

Q. What methodological considerations are critical when designing biological assays for this compound?

- Solubility Optimization : Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity.

- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .

- Target Validation : Prioritize enzymes or receptors with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic trifluoromethyl group .

Q. How can regioselectivity challenges be addressed during derivative synthesis?

Q. What are the best practices for ensuring compound stability during storage?

- Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Quality Control : Regularly analyze purity via NMR and HPLC, especially after long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.